![molecular formula C19H19N3O3 B2993911 (5-Methylisoxazol-4-yl)(4-(quinolin-8-yloxy)piperidin-1-yl)methanone CAS No. 1903456-46-1](/img/structure/B2993911.png)
(5-Methylisoxazol-4-yl)(4-(quinolin-8-yloxy)piperidin-1-yl)methanone
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Overview
Description
“(5-Methylisoxazol-4-yl)(4-(quinolin-8-yloxy)piperidin-1-yl)methanone” is a chemical compound with the molecular formula C19H19N3O3. It belongs to the class of compounds known as quinoline derivatives .
Molecular Structure Analysis
The compound contains a quinoline moiety, which is a nitrogen-containing bicyclic compound, and an isoxazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom .Chemical Reactions Analysis
Quinoline derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer effects . The specific reactions of this compound would depend on the conditions and reagents used.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. As this compound contains a quinoline moiety and an isoxazole ring, it is likely to have properties similar to other compounds in these classes .Scientific Research Applications
Herbicidal Activities
Some synthesized compounds with structures similar to the one have shown moderate to good herbicidal activities, particularly when fluorine-containing phenyl groups are introduced into their molecular structures .
Antimicrobial Activity
Compounds with isoxazole-substituted structures have been screened for in vitro antimicrobial activity against bacterial and fungal strains, with some showing good activity .
Antiviral Activity
Derivatives of quinoxaline, which share structural similarities with the compound , have been tested for potential antiviral activity against Herpes simplex virus .
Industrial Applications
Quinoline derivatives have been used in the synthesis of polyimides, which are polymers with high thermal stability and mechanical properties suitable for industrial applications .
Future Directions
Mechanism of Action
Target of Action
It’s worth noting that compounds containing quinoline and isoxazole moieties have been associated with a broad range of biological activities . Quinoline derivatives, for instance, have been used in the treatment of malaria and have shown potential in anti-cancer, anti-inflammatory, and anti-ulcer treatments .
Mode of Action
Compounds containing quinoline and isoxazole moieties have been known to interact with cells in a variety of ways . For instance, some quinoline derivatives have been found to inhibit the growth of M. tuberculosis .
Biochemical Pathways
It’s known that quinoline and isoxazole derivatives can influence a variety of biochemical processes . For example, some quinoline derivatives have been found to have antifungal activity .
Result of Action
Compounds containing quinoline and isoxazole moieties have been associated with a variety of biological effects . For instance, some quinoline derivatives have been found to exhibit antibacterial activity .
properties
IUPAC Name |
(5-methyl-1,2-oxazol-4-yl)-(4-quinolin-8-yloxypiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-13-16(12-21-25-13)19(23)22-10-7-15(8-11-22)24-17-6-2-4-14-5-3-9-20-18(14)17/h2-6,9,12,15H,7-8,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHYDLVJOAAMNLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)N2CCC(CC2)OC3=CC=CC4=C3N=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Methylisoxazol-4-yl)(4-(quinolin-8-yloxy)piperidin-1-yl)methanone |
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